2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt
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Overview
Description
2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro group and a methyl group attached to the thiazole ring, along with a sodium salt form which enhances its solubility in water.
Mechanism of Action
Target of Action
Thiazole derivatives, which include sodium 2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a wide range of biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides.
Introduction of the Fluoro Group: The alpha position of the thiazole ring can be fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Conversion to Sodium Salt: The final step involves neutralizing the acid form of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Analytical methods such as HPLC and NMR are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Thiazoleacetic acid, 4-methyl-, sodium salt: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-Thiazoleacetic acid, alpha-fluoro-, sodium salt: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-Thiazoleacetic acid, alpha-fluoro-4-methyl-, sodium salt is unique due to the presence of both fluoro and methyl groups, which enhance its chemical reactivity and potential biological activity. The sodium salt form also improves its solubility, making it more suitable for various applications.
Properties
IUPAC Name |
sodium;2-fluoro-2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Na/c1-3-2-11-5(8-3)4(7)6(9)10;/h2,4H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPKTOKYOCNRC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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